N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide
Description
基于哌嗪-苯氧基杂化的新型多步合成路径
该化合物的合成核心在于哌嗪环与苯氧基模块的精准偶联。根据文献报道,典型的合成路径可分为三步:(1) 4-甲基哌嗪的氯乙基化反应;(2) 氯苯基模块的亲核取代;(3) 苯氧基乙酰胺的缩合反应。以化合物3 的合成为例,起始物料2-氯-N-(2,6-二甲基苯基)乙酰胺在无水乙醇中与4-甲基哌嗪单盐酸盐反应,通过双相液固体系(丙酮/碳酸钾)在60°C下进行烷基化,产率达72%。
关键反应参数对合成效率的影响可通过下表呈现:
| 反应步骤 | 溶剂体系 | 温度(°C) | 催化剂 | 产率范围 |
|---|---|---|---|---|
| 哌嗪烷基化 | 丙酮/K2CO3 | 60 | KI | 44-78% |
| 氯苯基取代 | 二甲苯 | 回流 | 无 | 82-86% |
| 苯氧基缩合 | DMF | 80 | HBTU | 61-85% |
值得注意的是,专利CN103570645A提出采用乙醇作为单一溶剂体系,通过分步添加盐酸调控pH值,使哌嗪中间体的纯度提升至98.5%。该方法通过优化反应物料摩尔比(哌嗪二盐酸盐与无水哌嗪比例2:1-4:1),有效抑制了副产物双烷基化产物的生成。
氯苯基与甲基苯氧基药效团的策略性引入
氯苯基模块的引入通常采用3-氯苯胺为起始原料。研究显示,在二甲苯回流条件下,3-氯苯胺与双(2-氯乙基)甲胺盐酸盐反应24小时,通过亲核芳香取代形成1-(3-氯苯基)哌嗪盐酸盐,该步骤的原子经济性达86%。而甲基苯氧基模块的构建则依赖于2-甲基苯酚与氯乙酰氯的Williamson醚合成反应,在碱性条件下形成2-(2-甲基苯氧基)乙酰氯中间体。
分子对接研究表明,4-氯苯基的疏水性可增强与靶蛋白Phe1136残基的π-π堆积作用,而2-甲基苯氧基的立体位阻效应能调节分子膜渗透性。通过^1H NMR分析发现,当苯氧基邻位甲基取代时,乙酰胺键的旋转能垒从12.3 kJ/mol提升至15.6 kJ/mol,表明构象稳定性显著增强。
乙基连接链几何结构的生物利用度优化
连接链的构象柔性直接影响分子的膜渗透性。X射线晶体学数据显示,目标化合物中乙基连接链的C-C-C-N二面角为68.4°,这种扭曲构象可减少分子极性表面积(PSA=78.2 Ų),相较于直线型结构(PSA=92.5 Ų)更有利于跨膜转运。通过引入钾碘化物催化剂,可使烷基化反应中顺式构型产物比例从54%提升至83%,这归因于碘离子的模板效应促进分子内环化过渡态的形成。
动态分子模拟进一步揭示,连接链的优化使化合物在生理pH下的logD值从1.2提升至2.8,显著改善其脂溶性。当采用干法球磨技术进行结晶时,晶型III的溶解速率比晶型I提高3.2倍,这得益于晶格中分子间氢键网络的重新排列。
Properties
Molecular Formula |
C22H28ClN3O2 |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H28ClN3O2/c1-17-5-3-4-6-21(17)28-16-22(27)24-15-20(18-7-9-19(23)10-8-18)26-13-11-25(2)12-14-26/h3-10,20H,11-16H2,1-2H3,(H,24,27) |
InChI Key |
WVMUIGIBPLKRIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCN(CC3)C |
Origin of Product |
United States |
Preparation Methods
Route 1: Stepwise Alkylation and Acylation
This method involves three stages:
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Formation of the ethylenediamine intermediate :
-
4-Chlorophenylacetonitrile undergoes nucleophilic substitution with 4-methylpiperazine in dimethyl sulfoxide (DMSO) at 80°C for 12 hours, yielding 2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine.
-
Key conditions : Catalytic potassium iodide enhances reaction efficiency (yield: 78–82%).
-
-
Acylation with 2-(2-methylphenoxy)acetyl chloride :
-
The ethylenediamine intermediate reacts with 2-(2-methylphenoxy)acetyl chloride in dichloromethane (DCM) at 0–5°C for 2 hours.
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Optimization : Triethylamine (TEA) as a base minimizes side reactions (yield: 85–88%).
-
-
Purification :
-
Crude product is washed with saturated sodium bicarbonate and purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
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Route 2: One-Pot Tandem Synthesis
A streamlined approach condenses the synthesis into a single reactor:
-
Simultaneous alkylation and acylation :
-
4-Chlorophenylacetonitrile, 4-methylpiperazine, and 2-(2-methylphenoxy)acetic acid are combined in DMSO with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
-
Advantages : Reduces purification steps (overall yield: 70–75%).
-
-
Temperature control :
-
Reaction maintained at 50°C to prevent epimerization of the piperazine ring.
-
Reaction Optimization and Critical Parameters
Solvent Selection
| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMSO | 0.12 | 82 | 95 |
| DMF | 0.09 | 75 | 92 |
| Toluene | 0.05 | 68 | 88 |
Polar aprotic solvents like DMSO accelerate nucleophilic substitutions by stabilizing transition states.
Catalytic Additives
Temperature and Time
-
Alkylation : Optimal at 80°C for 12 hours; higher temperatures degrade the piperazine ring.
Industrial-Scale Synthesis Considerations
Continuous Flow Reactors
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Central Nervous System Disorders
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide has been investigated for its potential as an allosteric modulator of G protein-coupled receptors (GPCRs). This class of compounds is crucial in developing treatments for various central nervous system disorders, including anxiety, depression, and schizophrenia. Research indicates that modulation of GPCRs can lead to improved therapeutic outcomes with reduced side effects compared to traditional agonists and antagonists .
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. The design of molecular hybrids incorporating the structure of this compound has shown promising results against various cancer cell lines. For instance, derivatives exhibiting structural similarities have demonstrated cytotoxic effects against colon and breast cancer cells, suggesting a pathway for developing new anticancer therapies .
Metabolic Disorders
The compound's mechanism also aligns with the treatment of metabolic syndromes, including type 2 diabetes and obesity. By inhibiting certain enzymes involved in glucose metabolism, it shows potential in managing insulin resistance and related cardiovascular issues. This application is particularly relevant given the increasing prevalence of metabolic disorders worldwide .
Case Study 1: GPCR Modulation
A study published in the Neurobiology of Disease journal detailed the synthesis and evaluation of several compounds similar to this compound as allosteric modulators of GPCRs. The findings indicated enhanced efficacy in reducing anxiety-like behaviors in animal models compared to traditional treatments .
Case Study 2: Anticancer Activity
In a recent publication from PMC, researchers synthesized new derivatives based on the core structure of this compound. These compounds were tested against multiple cancer cell lines, revealing significant apoptotic effects and potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects.
Biological Activity
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide, a compound of interest in pharmacological research, has demonstrated various biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse sources.
- Molecular Formula : C27H32ClN5O2
- Molecular Weight : 494.036 g/mol
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 5
- LogP (XlogP) : 3.8
Synthesis
The synthesis of this compound involves several steps typically starting from piperazine derivatives and chlorinated phenyl compounds. The detailed synthetic route includes:
- Formation of the piperazine ring .
- Substitution reactions with chlorinated phenyl groups .
- Acetylation to form the final acetamide structure .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, a study evaluating various piperazine derivatives found that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics such as ciprofloxacin and fluconazole .
| Compound | Antimicrobial Activity | Standard Comparison |
|---|---|---|
| Compound A | Moderate | Ciprofloxacin |
| Compound B | High | Fluconazole |
| This compound | Significant | - |
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits anticancer properties, particularly against various cancer cell lines. The MTT assay results indicated that it possesses cytotoxic effects, although not as potent as established chemotherapeutic agents like 5-fluorouracil .
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| A549 (Lung Cancer) | 10 | Lower than 5-FU (5 µM) |
| HeLa (Cervical Cancer) | 15 | Comparable to standard treatments |
Molecular docking studies suggest that this compound interacts with specific biological targets involved in cell proliferation and apoptosis pathways. The presence of the piperazine moiety is critical for binding affinity to these targets, enhancing its therapeutic potential .
Case Studies
- Study on Antimicrobial Efficacy : A study published in Frontiers in Pharmacology evaluated several derivatives, including this compound, demonstrating notable antimicrobial activity against resistant strains of bacteria .
- Anticancer Evaluation : Research conducted on various cancer cell lines highlighted the compound's ability to inhibit cell growth effectively, suggesting its potential as a lead compound for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
D345-0843 (N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylpropanamide)
- Key Difference: Replaces the 2-(2-methylphenoxy)acetamide group with 2-methylpropanamide.
- Higher lipophilicity due to the aliphatic propanamide group, which may alter pharmacokinetics (e.g., longer half-life but lower solubility) .
N-(4-Chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide ()
- Key Features : Nitro group and 3-chlorophenylpiperazine.
- Comparison: Nitro group: Increases electrophilicity and metabolic instability (risk of nitroreduction to toxic amines).
2-(4-Chloro-phenoxy)-N-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-acetamide ()
- Key Features : Morpholine ring and benzimidazole core.
- Comparison :
2-((4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide (M13, )
- Key Features : Thiopyrimidine-sulfonamide hybrid.
- Comparison :
Pharmacological and Physicochemical Data Comparison
Q & A
Q. What are the optimized synthetic routes for N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide, and what critical reaction conditions ensure high yield?
The synthesis typically involves multi-step reactions, including coupling of the chlorophenyl group with methylpiperazine via nucleophilic substitution, followed by acetamide formation. Key steps include:
- Use of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation under inert atmospheres (N₂/Ar) .
- Temperature control (0–5°C during reagent addition) to minimize side reactions .
- Solvent selection (e.g., dry dichloromethane) to enhance reaction efficiency . Monitoring via TLC (hexane:ethyl acetate, 9:3 v/v) ensures intermediate purity before proceeding to subsequent steps .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz in DMSO-d₆) identifies proton environments and carbon frameworks, with characteristic shifts for methylpiperazine (δ 2.3–2.8 ppm) and aromatic chlorophenyl groups (δ 7.2–7.5 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight alignment with theoretical values .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, particularly for the acetamide linkage and piperazine ring conformation .
Q. What in vitro bioactivity screening models are appropriate for initial pharmacological profiling?
- Anticonvulsant Activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodent models, comparing ED₅₀ values to reference drugs like phenytoin .
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in enhancing target affinity?
- Piperazine Modifications : Compare 4-methylpiperazine with bulkier aryl-sulfonyl variants (e.g., 4-tosylpiperazine) to assess steric effects on receptor binding .
- Chlorophenyl Positional Isomerism : Synthesize 3-chloro and 2-chloro analogs to determine optimal halogen placement for target engagement .
- Phenoxy Acetamide Tweaks : Replace 2-methylphenoxy with methoxy or nitro groups to evaluate electronic effects on bioavailability .
Q. What mechanistic insights can molecular docking and in vivo models provide for this compound’s neuropharmacological potential?
- Docking Studies : Target GABAₐ receptors or sodium channels using AutoDock Vina, focusing on hydrogen bonding with piperazine nitrogen and hydrophobic interactions with chlorophenyl groups .
- In Vivo Epilepsy Models : Chronic administration in kainic acid-induced seizures, monitoring EEG patterns and neuronal apoptosis via TUNEL staining .
- Pharmacokinetics : Assess brain-plasma ratio in rodents after intravenous/oral dosing, using LC-MS/MS for quantification .
Q. How should researchers address contradictions in reported bioactivity data across similar acetamide derivatives?
- Meta-Analysis : Cross-reference IC₅₀/ED₅₀ values from independent studies, accounting for variations in assay protocols (e.g., serum concentration in cell culture) .
- Proteomic Profiling : Use phospho-kinase arrays to identify off-target effects that may explain divergent results in cancer vs. antimicrobial studies .
- Crystallographic Validation : Confirm stereochemical purity, as racemic mixtures in earlier syntheses may lead to inconsistent activity .
Q. What strategies improve metabolic stability without compromising potency in preclinical development?
- Prodrug Design : Introduce ester linkages at the acetamide moiety to enhance solubility and slow hepatic clearance .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to identify metabolic hotspots .
- Isotope Labeling : Synthesize deuterated analogs at methylpiperazine positions to prolong half-life via the kinetic isotope effect .
Methodological Notes
- Synthetic Reproducibility : Always report reaction yields, solvent batches, and purification methods (e.g., column chromatography vs. recrystallization) to ensure reproducibility .
- Data Validation : Use triplicate measurements in bioassays and apply ANOVA for statistical significance (p < 0.05) .
- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies, including randomization and blinding protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
